molecular formula C7H7ClHgO B11950017 Mercury, chloro(2-methoxyphenyl)- CAS No. 10366-02-6

Mercury, chloro(2-methoxyphenyl)-

Cat. No.: B11950017
CAS No.: 10366-02-6
M. Wt: 343.17 g/mol
InChI Key: UFLIPASBPAGXMZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercury, chloro(2-methoxyphenyl)-, also known by its CAS number 10366-02-6, is an organomercury compound It is characterized by the presence of a mercury atom bonded to a chlorine atom and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, chloro(2-methoxyphenyl)- typically involves the reaction of mercury(II) chloride with 2-methoxyphenyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction proceeds under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction scheme is as follows:

HgCl2+C7H7MgBrOHg(C7H7O)Cl+MgBrCl\text{HgCl}_2 + \text{C}_7\text{H}_7\text{MgBrO} \rightarrow \text{Hg(C}_7\text{H}_7\text{O)Cl} + \text{MgBrCl} HgCl2​+C7​H7​MgBrO→Hg(C7​H7​O)Cl+MgBrCl

Industrial Production Methods

Industrial production of Mercury, chloro(2-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Mercury, chloro(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, or phosphines.

    Oxidation and Reduction: The mercury center can undergo oxidation or reduction, altering its oxidation state and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiols (R-SH), amines (R-NH2), and phosphines (R3P). These reactions typically occur under mild conditions with the use of a base to facilitate the nucleophilic attack.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation state.

Major Products Formed

    Substitution Reactions: Products include organomercury compounds with different functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, often resulting in different mercury oxidation states and coordination environments.

Scientific Research Applications

Mercury, chloro(2-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-mercury bonds.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials, particularly in the electronics and materials science sectors.

Mechanism of Action

The mechanism of action of Mercury, chloro(2-methoxyphenyl)- involves its ability to form strong bonds with various nucleophiles. The mercury center acts as an electrophile, attracting nucleophiles to form stable complexes. This reactivity is exploited in various applications, from catalysis to biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • Mercury, chloro(4-methoxyphenyl)-
  • Mercury, chloro(3-methoxyphenyl)-
  • Mercury, chloro(2-ethoxyphenyl)-

Uniqueness

Mercury, chloro(2-methoxyphenyl)- is unique due to the position of the methoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional effect can lead to different chemical and biological properties compared to its isomers and analogs.

Conclusion

Mercury, chloro(2-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, catalysis, and potential therapeutic applications. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.

Properties

IUPAC Name

chloro-(2-methoxyphenyl)mercury
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.ClH.Hg/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLIPASBPAGXMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1[Hg]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClHgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407879
Record name Mercury, chloro(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10366-02-6
Record name Mercury, chloro(2-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury, chloro(2-methoxyphenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.